3,4-DIMETHYLPYRIDIN-1-IUM-1-OLATE

Description

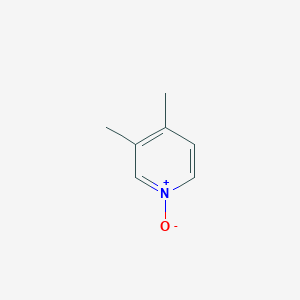

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFNWGOUBVRWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[N+](C=C1)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307089 | |

| Record name | NSC187489 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-86-7 | |

| Record name | NSC187489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC187489 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3,4 Dimethylpyridin 1 Ium 1 Olate and Analogous Pyridinium N Oxy Ylides

Methodologies for the Preparation of Pyridinium (B92312) N-Oxy Ylide Precursors

The foundational step in synthesizing pyridinium N-oxy ylides is the N-oxidation of the corresponding pyridine (B92270) derivative. For 3,4-Dimethylpyridin-1-ium-1-olate, the precursor is 3,4-dimethylpyridine (B51791) N-oxide, which is synthesized from 3,4-dimethylpyridine (also known as 3,4-lutidine). nih.gov

A range of oxidizing agents has been developed for the N-oxidation of pyridines. arkat-usa.org The choice of reagent is often dictated by the substituents on the pyridine ring, desired yield, and safety considerations. tandfonline.comacs.org

Commonly employed methods include:

Hydrogen Peroxide in Acetic Acid: This is a classic and eco-friendly method for preparing pyridine N-oxides. tandfonline.comchemtube3d.comorgsyn.orgbme.hu The reaction of 3,4-dimethylpyridine with hydrogen peroxide in glacial acetic acid yields 3,4-dimethylpyridine N-oxide.

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a highly effective and widely used reagent for the N-oxidation of various heterocyclic compounds, including substituted pyridines. tandfonline.comchemtube3d.comrsc.org It often provides high yields under mild conditions. arkat-usa.orgtandfonline.com However, for pyridines with functionalities susceptible to oxidation, such as sulfides, direct oxidation with m-CPBA can be problematic. google.com

Urea-Hydrogen Peroxide Adduct: This solid, stable source of hydrogen peroxide offers a safer alternative for oxidation reactions, particularly for large-scale production. google.com

Other Peroxy Acids and Reagents: A variety of other oxidizing systems have been explored, including Caro's acid, potassium peroxymonosulfate (B1194676) (Oxone), and metal-catalyzed hydrogen peroxide systems (e.g., with methyltrioxorhenium or manganese porphyrin catalysts). arkat-usa.orgtandfonline.com

The following table provides a comparison of different oxidizing agents used for the N-oxidation of 3-substituted pyridines, which is analogous to the synthesis of 3,4-dimethylpyridine N-oxide.

| Oxidizing Agent | Reaction Conditions | Yield of N-oxide | Reference |

| 30% H₂O₂ in glacial acetic acid | Heat at 60°C for 24h | Moderate | tandfonline.com |

| m-CPBA in dichloromethane | Reflux for 3h | High | tandfonline.com |

| Sodium perborate (B1237305) monohydrate | Heat at 60°C for 24h | Moderate | tandfonline.com |

| Potassium peroxymonosulfate (Oxone) | pH 7.5-8.0, 2h | Variable | tandfonline.com |

| Magnesium monoperoxyphthalate | Reflux for 3h | High | tandfonline.com |

Direct Synthesis and In Situ Generation of Pyridinium Ylides

Pyridinium N-oxy ylides are typically generated from their N-oxide precursors. These ylides are often reactive intermediates and are frequently generated in situ for subsequent reactions, such as cycloadditions.

A common method for generating pyridinium ylides involves the reaction of a pyridine N-oxide with an activating agent, such as an acid anhydride (B1165640). For instance, the reaction of a pyridine N-oxide with acetic anhydride can lead to the formation of an N-acetoxy pyridinium salt. Subsequent treatment with a base can then generate the corresponding pyridinium ylide. This process is often used in reactions like the Boekelheide rearrangement.

Another significant route to pyridinium ylides is through the reaction of pyridine N-oxides with acetylenic compounds, which can lead to [3+2] cycloaddition products. Furthermore, pyridinium ylides can be generated from pyridinium salts, which are formed by the reaction of pyridine with alkyl halides. organic-chemistry.org These ylides can then participate in various transformations, including conjugate additions to enones to form dihydrofurans. organic-chemistry.org

Recent developments have also explored the generation of N-N pyridinium ylides, which can undergo photoinduced [3+2] cycloadditions with alkenes to produce complex bicyclic scaffolds. researchgate.net This method relies on an energy transfer process that leads to a triplet-state diradical of the ylide, facilitating a stepwise cycloaddition. researchgate.net

Modern Synthetic Techniques: Microwave-Assisted and One-Pot Approaches

Modern synthetic chemistry emphasizes efficiency, safety, and environmental considerations, leading to the development of advanced techniques for the synthesis of pyridinium N-oxy ylides and their precursors.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The N-oxidation of pyridines can be significantly enhanced under microwave conditions, often leading to shorter reaction times and improved yields compared to conventional heating.

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource utilization. For the synthesis of substituted pyridines from pyridine N-oxides, one-pot methods have been developed for processes like amination and the generation of 2-aminopyridine (B139424) amides. semanticscholar.org Similarly, a one-pot process for the synthesis of dihydrofurans involves the in situ generation of pyridinium salts from pyridine and alkyl halides, followed by ylide formation and subsequent reaction with an enone. organic-chemistry.org

Microreactor Technology: The use of microreactors for the N-oxidation of pyridines, including with hydrogen peroxide in acetic acid, allows for precise control over reaction parameters such as temperature and residence time. bme.hu This technology can lead to improved safety, especially when using potentially hazardous reagents like peracetic acid, and can result in higher conversions compared to batch reactions. bme.hu

Control of Selectivity in Pyridinium N-Oxy Ylide Formation

Controlling selectivity is a critical aspect of synthesizing substituted pyridinium N-oxy ylides and their derivatives. Both regioselectivity and chemoselectivity are important considerations.

Regioselectivity in N-Oxidation: In unsymmetrical pyridines, the site of N-oxidation can be influenced by the electronic properties of the substituents. Electron-donating groups generally direct oxidation to the nitrogen atom, and in cases of multiple nitrogen atoms within a heterocyclic system, the less electron-deficient nitrogen is typically oxidized. For pyrimidines, N-oxidation tends to occur at the position para to strong electron-donating groups. cdnsciencepub.com

Regioselectivity in Subsequent Reactions: The N-oxide group significantly influences the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. chemtube3d.com The outcome of reactions involving pyridinium ylides can be highly regioselective. For example, in palladium-catalyzed direct arylation of pyridine N-oxides, functionalization typically occurs at the 2-position. semanticscholar.org Similarly, one-pot amination procedures often show high regioselectivity for the 2-position. semanticscholar.org

The choice of activating reagent and reaction conditions can also steer the regioselectivity. For instance, treatment of pyridine N-oxides with acetic anhydride can lead to a mixture of products, including 2-acetoxy and 3-acetoxypyridines, with the product distribution depending on the specific substrate and conditions. youtube.com

Advanced Spectroscopic and Structural Characterization of 3,4 Dimethylpyridin 1 Ium 1 Olate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and conformation of 3,4-dimethylpyridin-1-ium-1-olate in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons and the methyl groups. The chemical shifts of the ring protons are influenced by the electron-donating methyl groups and the electron-withdrawing N-oxide group. These shifts, when compared to related pyridine (B92270) N-oxide compounds, offer insights into the electronic distribution within the pyridine ring. Two-dimensional NMR techniques, such as NOESY, can be employed to establish through-space correlations between protons, aiding in the determination of the molecule's preferred conformation in solution. mdpi.com

Below is a table summarizing typical ¹H and ¹³C NMR chemical shift ranges for similar pyridine N-oxide structures. Precise values for this compound would require experimental determination.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 8.1 - 8.3 | 138 - 140 |

| H-5 | 7.1 - 7.3 | 125 - 127 |

| H-6 | 8.1 - 8.3 | 138 - 140 |

| 3-CH₃ | 2.3 - 2.5 | 18 - 20 |

| 4-CH₃ | 2.3 - 2.5 | 18 - 20 |

| Note: These are approximate ranges based on related compounds and are influenced by the solvent and other experimental conditions. |

Infrared and Raman Spectroscopy for Vibrational Mode Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong band typically appears in the 1200-1300 cm⁻¹ region, which is characteristic of the N-O stretching vibration. The C-H stretching vibrations of the aromatic ring and methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Ring stretching vibrations of the pyridine core usually appear in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides additional information on the vibrational modes, particularly for non-polar bonds. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. By combining data from both IR and Raman spectroscopy, a more complete assignment of the fundamental vibrational modes of this compound can be achieved. nih.gov

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| N-O Stretch | 1200 - 1300 (strong) | |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Pyridine Ring Stretch | 1400 - 1600 | 1400 - 1600 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and studying the fragmentation behavior of this compound.

Precise Molecular Formula Determination: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₉NO), the calculated exact mass is 123.0684 Da. nih.gov HRMS can confirm this value with high precision, distinguishing it from other compounds with the same nominal mass.

Fragmentation Studies: Electron ionization (EI) or other ionization techniques can induce fragmentation of the molecular ion. The resulting fragmentation pattern is a molecular fingerprint that provides structural information. Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom, followed by fragmentation of the pyridine ring. The specific fragmentation pattern of this compound can be analyzed to understand the stability of different parts of the molecule. sapub.org

| Ion | m/z (expected) | Description |

| [M]⁺ | 123.0684 | Molecular Ion |

| [M-O]⁺ | 107.0735 | Loss of Oxygen |

| [M-CH₃]⁺ | 108.0602 | Loss of a Methyl Group |

| Further Fragments | various | Cleavage of the pyridine ring |

| Note: The observed m/z values and relative intensities can vary depending on the ionization method and energy. |

X-ray Crystallography for Elucidating Solid-State Molecular Structure and Intermolecular Interactions

The crystal structure would reveal the planarity of the pyridine ring and the geometry of the N-oxide group. Furthermore, it would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., C-H···O) and π-π stacking interactions between the pyridine rings of adjacent molecules. nih.gov These interactions are crucial for understanding the packing of the molecules in the crystal lattice and influence the physical properties of the solid material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The UV-Vis spectrum typically shows absorption bands corresponding to π→π* and n→π* transitions.

The π→π* transitions, usually found at shorter wavelengths (higher energy), involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n→π* transitions, which are generally weaker and appear at longer wavelengths (lower energy), involve the promotion of a non-bonding electron (from the oxygen atom of the N-oxide group) to an antibonding π* orbital.

Solvatochromic Behavior: The position and intensity of these absorption bands can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. By studying the UV-Vis spectrum in a range of solvents with different polarities, insights into the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation can be gained. For example, a shift to shorter wavelengths (a hypsochromic or blue shift) in more polar solvents often indicates that the ground state is more polar than the excited state.

| Transition Type | Typical Wavelength Range (nm) | Solvent Effect (Increasing Polarity) |

| π→π | 250 - 300 | May show small shifts |

| n→π | 300 - 350 | Often shows a hypsochromic (blue) shift |

| Note: The exact wavelengths and shifts are dependent on the specific molecular structure and solvent. |

Mechanistic Investigations into the Reactivity of 3,4 Dimethylpyridin 1 Ium 1 Olate As a Pyridinium N Oxy Ylide

Nucleophilic Reactivity and Kinetic Studies of Pyridinium (B92312) Ylides

Pyridinium ylides are formally described as zwitterionic species with a positively charged pyridinium ring and a negatively charged exocyclic carbon atom. This electronic distribution imparts significant nucleophilic character to the ylide. The nucleophilicity of various pyridinium, isoquinolinium, and quinolinium ylides has been systematically investigated through kinetic studies of their reactions with well-defined electrophiles, such as diarylcarbenium ions and quinone methides. researchgate.netacs.orgnih.gov

These kinetic investigations allow for the quantitative determination of nucleophilicity using the linear free-energy relationship developed by Mayr:

log k20°C = sN(N + E)

In this equation, E represents the electrophilicity parameter of the electrophile, while N (nucleophilicity parameter) and sN (nucleophile-specific sensitivity parameter) are characteristic of the nucleophile. researchgate.netnih.gov By measuring the second-order rate constants (k) for reactions with a series of reference electrophiles, the N and sN parameters for a given pyridinium ylide can be determined. acs.org Studies have shown that pyridinium substitution has a comparable effect on the reactivity of the carbanionic center as an alkoxycarbonyl group. researchgate.netnih.gov

While specific kinetic data for 3,4-dimethylpyridin-1-ium-1-olate are not extensively documented in the reviewed literature, its nucleophilicity can be inferred from studies on analogous structures. The presence of two electron-donating methyl groups on the pyridinium ring is expected to increase the electron density on the N-O ylide moiety, potentially enhancing its nucleophilic character compared to unsubstituted pyridinium N-oxy ylides. The nucleophilicity of related iodonium (B1229267) ylides has also been quantified, showing them to be as reactive as indoles and silylated enol ethers, further highlighting the potent nucleophilic nature of ylide systems. acs.org

Mayr-Patz Equation for Nucleophilicity

| Parameter | Description | Significance |

|---|---|---|

| k | Second-order rate constant | Measures the speed of the reaction between the nucleophile and electrophile. |

| E | Electrophilicity Parameter | Quantifies the reactivity of the electrophile. It is independent of the nucleophile. |

| N | Nucleophilicity Parameter | Quantifies the intrinsic reactivity of the nucleophile. Higher values indicate greater nucleophilicity. |

| sN | Nucleophile-Specific Sensitivity | A parameter that scales the response of the nucleophile to changes in the electrophile's reactivity. |

1,3-Dipolar Cycloaddition Reactions: Mechanistic Pathways and Stereochemical Outcomes

As a 1,3-dipole, this compound is an ideal substrate for [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes) to form five-membered heterocyclic rings. wikipedia.org This reaction, often referred to as a Huisgen cycloaddition, is a cornerstone of heterocyclic synthesis due to its high efficiency and stereoselectivity. wikipedia.orgijrpc.com The reaction of pyridinium ylides with dipolarophiles provides access to a wide array of complex molecules, including spirocyclic oxindoles and indolizidine frameworks reminiscent of biologically active alkaloids. researchgate.netresearchgate.net

The mechanism of 1,3-dipolar cycloadditions is a subject of ongoing study and can proceed through either a concerted or a stepwise pathway. researchgate.net

Concerted Mechanism: In the generally accepted Huisgen mechanism, the two new sigma bonds are formed in a single, concerted transition state. wikipedia.orgnih.gov This pathway is typically observed for reactions with normal dipolarophiles and is characterized by the retention of the dipolarophile's stereochemistry. nih.gov Theoretical studies on the reaction of 1-substituted pyridinium-3-olates (structurally analogous to N-oxy ylides) with methyl acrylate (B77674) show that these polar cycloadditions proceed through a highly asynchronous concerted transition state. researchgate.net

Stepwise Mechanism: An alternative, stepwise pathway involving a diradical or zwitterionic intermediate (the Firestone mechanism) can also occur. researchgate.netnih.gov This pathway becomes competitive, particularly when the dipolarophile has a high propensity to stabilize a radical or charged intermediate, such as with highly reactive antiaromatic systems. nih.gov The Mayr nucleophilicity scale can be a powerful tool for diagnosing the reaction mechanism. A significant deviation between the experimentally measured rate constants and those predicted by the Mayr equation (e.g., by a factor of 10⁶) can indicate a change from a stepwise to a concerted mechanism or vice versa. researchgate.netacs.orgnih.gov

Comparison of Cycloaddition Mechanisms

| Characteristic | Concerted Pathway (Huisgen) | Stepwise Pathway (Firestone) |

|---|---|---|

| Intermediate | None (single transition state) | Diradical or zwitterionic intermediate |

| Stereochemistry | Stereospecific (retention of configuration) | Non-stereospecific (potential for stereochemical scrambling) |

| Solvent Effects | Generally small | Can be significant, especially for zwitterionic intermediates |

| Applicability | Most common pathway for 1,3-dipolar cycloadditions. | Competitive with highly reactive or stabilizing dipolarophiles. |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the regioselectivity of 1,3-dipolar cycloadditions. wikipedia.orgmdpi.com The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemical outcome is determined by the combination of orbital lobes that leads to the strongest bonding interaction, which corresponds to the smaller HOMO-LUMO energy gap and larger orbital coefficients on the interacting atoms. libretexts.orgacs.org

For pyridinium ylides, the reaction can be classified based on which FMO interaction dominates:

Type I (HOMOdipole-LUMOdipolarophile controlled): The reaction is driven by the interaction of the ylide's HOMO with the dipolarophile's LUMO. This is typical for reactions with electron-deficient alkenes.

Type II (HOMOdipolarophile-LUMOdipole controlled): The reaction is driven by the interaction of the dipolarophile's HOMO with the ylide's LUMO, common for electron-rich alkenes.

Type III: Both interactions are significant.

In the case of 1-substituted pyridinium-3-olates reacting with methyl acrylate, DFT calculations show the reaction is initiated by the nucleophilic attack of the C2 or C6 position of the pyridinium ring on the more electrophilic carbon of the acrylate. researchgate.net The regioselectivity is explained by analyzing the global and local reactivity indices derived from FMO theory. researchgate.net Secondary orbital interactions, which are stabilizing interactions between non-bonding parts of the FMOs, can also play a crucial role in determining both reactivity and stereoselectivity. nih.gov

While many pyridinium ylides are stable, closed-shell nucleophiles, some exhibit radical characteristics. rsc.org Ylides generated from the deprotonation of certain N-alkyl-substituted pyridinium salts have shown evidence of a thermally accessible triplet state, which behaves as a diradical. rsc.orgresearchgate.net This diradical character is enhanced by substituents that lower the energy of the pyridinium ring's π* orbital. researchgate.net

This inherent tendency towards radical formation suggests that this compound could potentially undergo photoinduced reactions. Upon photochemical excitation, the ylide could be promoted to an excited triplet state, which is effectively a diradical species. youtube.com Such triplet diradical intermediates can undergo several secondary thermal processes, including:

Radical-Radical Coupling: Ring closure to form a cycloadduct, which can only occur after intersystem crossing back to the singlet state. youtube.com

Fragmentation: Cleavage of the diradical to form two separate, stable molecules. youtube.com

Hydrogen Abstraction: Intramolecular or intermolecular hydrogen atom transfer.

These photoinduced pathways offer alternative routes to products that may not be accessible under thermal conditions and expand the synthetic utility of pyridinium ylides.

Intramolecular Rearrangements and Translocation Processes

Beyond intermolecular reactions, pyridinium N-oxy ylides can participate in sophisticated intramolecular rearrangements. A notable example is the rhodium-catalyzed 1,4-pyridyl/aryl translocation. acs.org In this process, an oxy-pyridinium ylide, formed in situ, undergoes a rearrangement that results in the migration of a pyridyl or aryl group from the nitrogen atom to an adjacent carbon. acs.org

Computational studies of this reaction reveal a mechanism involving the initial formation of the oxy-pyridinium ylide, followed by keto-enol tautomerization and the key 1,4-migration step via a five-membered transition state associated with the rhodium catalyst. acs.org This type of translocation provides a powerful method for accessing complex ortho-pyridyl N-alkylated pyridone scaffolds in a single step. acs.org Such rearrangements highlight the dynamic nature of the pyridinium ylide scaffold and its ability to undergo complex bond reorganizations.

Annulation and Cascade Reaction Pathways Involving Pyridinium Ylides

The reactivity of pyridinium ylides is frequently harnessed in annulation and cascade reactions to construct complex polycyclic systems efficiently. Annulation refers to the formation of a new ring fused to an existing one, while a cascade reaction involves a series of sequential intramolecular reactions initiated by a single event.

A classic application is the synthesis of indolizine (B1195054) derivatives. researchgate.net In this reaction, a pyridinium ylide, generated in situ, undergoes a [3+2] cycloaddition with a suitable dipolarophile, followed by an elimination or aromatization step to yield the stable indolizine core. researchgate.net

Pyridinium ylides also feature in cascade reactions. For instance, the reaction of a pyridinium ylide with an enone can initiate a sequence involving a conjugate addition followed by an intramolecular cyclization. organic-chemistry.org This leads to the stereoselective formation of 2,3-dihydrofurans. The initial Michael addition of the ylide to the enone generates an enolate intermediate, which then undergoes a 5-exo-tet O-cyclization to furnish the dihydrofuran ring, avoiding the formation of a three-membered cyclopropane (B1198618) ring. organic-chemistry.org These cascade pathways demonstrate the ability of a single ylide precursor to orchestrate multiple bond-forming events, providing rapid access to molecular complexity from simple starting materials.

Exploration of Radical-Mediated Transformations in Pyridinium Ylide Chemistry

The chemistry of pyridinium ylides has traditionally been dominated by their nucleophilic character. However, recent investigations have unveiled a fascinating and underexplored facet of their reactivity: the involvement of radical intermediates. This has opened new avenues for the functionalization of pyridinium systems, including the specific ylide, this compound. The exploration of single-electron transfer (SET) processes has demonstrated that pyridinium N-oxy ylides can serve as precursors to highly reactive radical species, enabling a range of transformations that are complementary to classical two-electron pathways.

Generation and Nature of Pyridinium N-Oxy Radicals

Pyridinium N-oxy ylides, such as this compound, can undergo single-electron oxidation to generate the corresponding pyridine (B92270) N-oxy radicals. nih.govdigitellinc.comnih.gov This process can be initiated through various methods, including electrochemical oxidation and, more synthetically relevant, visible-light photoredox catalysis. nih.govdigitellinc.com Upon photoexcitation, a suitable photocatalyst can abstract an electron from the electron-rich N-oxide, leading to the formation of the key radical intermediate.

Studies have shown that some pyridinium ylides derived from the deprotonation of N-alkyl-substituted pyridinium salts inherently exhibit radical characteristics. researchgate.netrsc.org These species can display a singlet ground state with a thermally accessible triplet state, indicating the potential for diradical character. researchgate.netrsc.org This intrinsic radical nature suggests that even in the absence of external oxidants, radical pathways may be accessible under certain conditions.

Radical-Mediated C-H Functionalization

A significant application of the radical reactivity of pyridine N-oxides is in the functionalization of C(sp³)–H bonds. nih.govacs.org The generated pyridine N-oxy radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from a variety of substrates, including unactivated alkanes. digitellinc.comacs.org This generates a carbon-centered radical that can then participate in various bond-forming reactions. For instance, in the context of this compound, the corresponding N-oxy radical could be used to initiate the functionalization of hydrocarbons.

The general mechanism for such a transformation is depicted below:

Initiation: A photocatalyst, upon irradiation with visible light, becomes a strong oxidant.

Radical Generation: The excited photocatalyst oxidizes the pyridine N-oxide (e.g., this compound) to its corresponding N-oxy radical.

Hydrogen Atom Transfer: The N-oxy radical abstracts a hydrogen atom from a C-H bond of a substrate, generating a substrate radical.

Radical Capture: The substrate radical is trapped by a suitable reagent to form the final functionalized product.

This strategy has been successfully employed for alkylation, amination, azidation, and cyanation of C-H bonds. acs.org

Radical Cascade Reactions

The pyridine N-oxy radical can also participate in cascade reactions, leading to the rapid construction of complex molecular architectures. One such process involves the reaction of the N-oxy radical with alkynes. digitellinc.com The addition of the radical to an alkyne generates a vinyl radical, which can then undergo further transformations, such as intramolecular cyclization, to build intricate ring systems.

While specific data for this compound is not available, the table below illustrates the scope of photocatalytic C-H functionalization using a generic pyridine N-oxide as a HAT catalyst.

| Substrate | Radical Precursor | Product | Yield (%) |

| Cyclohexane | CBrCl₃ | 1-Bromo-1-chlorocyclohexane | 85 |

| Adamantane | CCl₄ | 1-Chloroadamantane | 92 |

| Toluene | NFSI | N-(Phenylmethyl)benzenesulfonimide | 68 |

| Ethylbenzene | TsCN | 1-Cyanoethylbenzene | 75 |

This table presents representative data for photocatalytic C-H functionalization reactions mediated by pyridine N-oxide radicals, illustrating the potential reactivity of this compound in similar transformations.

Photochemical Generation of Carbon Radicals

Direct photoexcitation of pyridine N-oxides has also been shown to catalyze the generation of alkyl carbon radicals from alkylboronic acids. iu.eduresearchgate.net In this process, the photoexcited N-oxide acts as a catalyst to promote the homolytic substitution of the boronic acid, releasing an alkyl radical. This radical can then be used in various synthetic applications, such as alkylation, amination, and cyanation. iu.eduresearchgate.net

The proposed mechanism involves the formation of a radical "ate" complex between the photoexcited N-oxide and the alkylboronic acid, which then fragments to release the alkyl radical. researchgate.net

The following table provides examples of the types of radical transformations that could be envisioned for this compound based on the known reactivity of other pyridine N-oxides.

| Reaction Type | Reactants | Key Intermediate | Product Type |

| C-H Alkylation | Alkane, Alkyl Halide | Pyridine N-oxy radical, Alkyl radical | Alkylated Alkane |

| Radical Cyclization | Unsaturated Substrate | Vinyl Radical | Cyclic Compound |

| Alkylation of Olefins | Olefin, Alkylboronic Acid | Alkyl Radical | Functionalized Alkane |

This table summarizes potential radical-mediated transformations applicable to this compound based on established pyridine N-oxide chemistry.

Computational Chemistry and Theoretical Modeling of 3,4 Dimethylpyridin 1 Ium 1 Olate

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of pyridine (B92270) N-oxides. For the broader class of pyridine N-oxides, methods like B3LYP, B3PW91, and M06 have been successfully used to study their properties. nih.gov A study on 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, for instance, utilized the B3LYP/6-311G(d,p) level of theory to determine its optimized molecular structure, thermodynamic properties, and atomic charges, finding good agreement with experimental data. iiste.orgnih.gov

The stability of pyridine N-oxides is significantly influenced by the nature and position of substituents on the pyridine ring. The introduction of electron-donating groups, such as the two methyl groups in 3,4-dimethylpyridin-1-ium-1-olate, is expected to increase the electron density on the ring and the N-oxide oxygen atom. This, in turn, influences the molecule's stability and reactivity. nih.gov The N-O bond in pyridine N-oxides is a subject of particular interest, with computational studies predicting bond dissociation energies (BDEs) in the range of 60-66 kcal/mol. acs.org The "extra" resonance stabilization in pyridine N-oxide, when compared to aliphatic amine oxides, contributes to a higher N-O BDE. acs.org For this compound, the electron-donating methyl groups would likely modulate this BDE.

| Compound | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 2,6-dimethyl-4-nitropyridine N-oxide | DFT (B3LYP/6-311G(d,p)) | Optimized geometry, vibrational frequencies, and electronic properties calculated. Good agreement with experimental data. | iiste.orgnih.gov |

| Pyridine N-oxides (general) | DFT (B3LYP, B3PW91, B3P86, PBE1PBE) | Heats of formation calculated, with B3PW91 found to be accurate. | nih.gov |

| Pyridine N-oxide | DFT | N-O Bond Dissociation Energy (BDE) is ~10-14 kcal/mol higher than in trimethylamine (B31210) N-oxide due to resonance stabilization. | acs.org |

Elucidation of Reaction Mechanisms and Transition State Geometries via DFT

DFT calculations are a powerful tool for mapping out reaction pathways and characterizing the geometries of transition states, providing crucial insights into the reactivity of molecules like this compound. For the general class of pyridine N-oxides, these calculations can predict whether a reaction will proceed via electrophilic or nucleophilic attack and can identify the most likely sites for such reactions. researchgate.netsigmaaldrich.com

The resonating structures of pyridine N-oxide show increased electron density at the 2- and 4-positions, making them susceptible to electrophilic attack. researchgate.net Conversely, the positively charged nitrogen atom and the electron-withdrawing nature of the N-oxide group can activate the ring for nucleophilic attack. imist.ma The specific substitution pattern of this compound, with methyl groups at the 3- and 4-positions, will influence the regioselectivity of these reactions.

Computational studies on the reactions of substituted pyridine N-oxides, such as their use as catalysts, have elucidated the transition states involved. For example, in the enantioselective Pauson-Khand reaction, DFT calculations have been used to understand the role of chiral N-oxides by modeling the transition states of the reaction, revealing that the process involves the activation of a dicobalt complex and a subsequent competition between racemization and complexation. nih.gov Similarly, in acylative dynamic kinetic resolutions, DFT calculations have helped to identify the nucleophilic substitution of an azole hemiaminal with an acyloxypyridinium cation as the rate-determining step. acs.org

Analysis of Bonding Characteristics and Charge Distribution (e.g., NBO, EDA)

Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis (EDA) are computational methods used to gain a deeper understanding of the bonding, charge distribution, and intermolecular interactions within a molecule. NBO analysis on substituted pyridine N-oxides has provided detailed information on the nature of the semipolar N→O bond and the effects of substituents on electron density distribution. nih.gov

In a study comparing 4-nitropyridine (B72724) N-oxide and 4-methylpyridine (B42270) N-oxide, NBO analysis revealed that an electron-withdrawing group like -NO2 leads to a decrease in the N→O bond length, while an electron-donating group like -CH3 causes an increase. nih.govresearchgate.net This suggests that the two methyl groups in this compound would likely lead to a longer, more polarized N→O bond compared to unsubstituted pyridine N-oxide.

The charge distribution within the pyridine ring is also significantly affected by substitution. The NBO approach allows for the calculation of atomic charges, which can pinpoint the most electron-rich and electron-poor centers in the molecule, thereby predicting sites of reactivity. iiste.org For this compound, the electron-donating methyl groups would be expected to increase the negative charge on the ortho and para positions relative to the N-oxide group, as well as on the oxygen atom itself.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic data, such as vibrational (infrared and Raman) and NMR spectra, which can then be correlated with experimental findings to confirm molecular structures. DFT calculations have been shown to be highly effective in simulating the vibrational spectra of substituted pyridine N-oxides. iiste.orgresearchgate.net

For 2,6-dimethyl-4-nitropyridine N-oxide, theoretical vibrational frequencies calculated using the B3LYP/6-311G(d,p) method were found to be in good agreement with experimental IR and Raman spectra after applying a suitable scaling factor. iiste.org This allows for a detailed assignment of the observed vibrational bands to specific molecular motions. Similar computational approaches could be applied to this compound to predict its characteristic vibrational frequencies.

| Compound | Spectroscopic Technique | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 2,6-dimethyl-4-nitropyridine N-oxide | IR and Raman | DFT (B3LYP/6-311G(d,p)) | Calculated vibrational frequencies correlate well with experimental data, allowing for detailed spectral assignment. | iiste.org |

| General Molecules | IR and Raman | DFT (B3LYP/6-31G(d)) | Theoretical frequencies can be scaled to match experimental values, aiding in the analysis of complex spectra. | researchgate.net |

Development of Reactivity Descriptors (e.g., Nucleophilicity Parameters)

Reactivity descriptors, derived from computational calculations, provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions. For pyridine N-oxides, key descriptors include nucleophilicity, electrophilicity, and parameters derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

The nucleophilicity of pyridine N-oxides is a crucial aspect of their chemistry, as they are often used as nucleophilic catalysts. acs.org The oxygen atom of the N-oxide group is a primary nucleophilic site. The electron-donating methyl groups in this compound are expected to enhance the nucleophilicity of the oxygen atom compared to unsubstituted pyridine N-oxide. Computational studies on chiral 4-aryl-pyridine-N-oxides have shown that the nucleophilic ability of the oxygen in the N-oxide is greater than that of the nitrogen in the corresponding pyridine. acs.org

The energies of the HOMO and LUMO are also important reactivity descriptors. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For 2,6-dimethyl-4-nitropyridine N-oxide, the frontier molecular orbitals were simulated to understand its electronic transitions and reactivity. iiste.org A similar analysis for this compound would provide valuable insights into its chemical behavior.

Future Research Trajectories and Emerging Paradigms in Pyridinium N Oxy Ylide Chemistry

Discovery of Novel Reactivity and Unprecedented Transformations

While pyridinium (B92312) N-oxy ylides are known for their participation in [3+2] cycloaddition reactions, future research is poised to uncover a much broader spectrum of reactivity for 3,4-dimethylpyridin-1-ium-1-olate. nih.govresearchgate.net The exploration of its unique electronic structure will likely lead to the discovery of unprecedented chemical transformations.

One of the most exciting future directions is the investigation of the radical character of pyridinium ylides. Recent studies have shown that some N-alkyl substituted pyridinium ylides exhibit radical characteristics, displaying distinct EPR spectra. rsc.orgnih.gov This opens up the possibility of using this compound in single-electron transfer (SET) processes. Future work will likely focus on harnessing this radical nature for novel C-H functionalization and cross-coupling reactions, which are traditionally dominated by transition metal catalysis. The thermally induced electron-transfer process, leading to a singlet ground state and a thermally activated triplet state, suggests that photochemical and thermal activation could unlock unique reaction pathways. rsc.orgnih.gov

Furthermore, the discovery of novel cascade reactions represents a significant area for development. Researchers have demonstrated that pyridinium ylides can engage in tandem Michael addition/elimination processes with electron-deficient alkenes. rsc.orgzioc.ruresearchgate.net For this compound, this could translate into new, efficient methods for constructing complex polycyclic and heterocyclic systems from simple precursors in a single step.

The photochemistry of pyridinium N-oxy ylides is another promising frontier. Irradiation can induce rearrangements, ring expansions, or fragmentations, leading to diverse molecular scaffolds. scispace.comrsc.orgacs.org For instance, photoinduced [3+2] cycloadditions based on the triplet-state reactivity of N-N pyridinium ylides have been shown to produce complex lactam scaffolds. nih.gov Future investigations will likely focus on controlling the photochemical pathways of this compound to selectively generate desired complex products, such as diazepines or other strained ring systems. scispace.com

| Emerging Reaction Type | Potential Application for this compound | Key Research Focus |

| Radical-mediated Reactions | C-H functionalization, cross-coupling | Control of single-electron transfer (SET) processes, photoredox catalysis |

| Cascade Sequences | Synthesis of polycyclic nitrogen heterocycles | Design of novel Michael acceptors and reaction partners |

| Photochemical Rearrangements | Access to strained rings (e.g., diazepines), complex lactams | Wavelength-dependent selectivity, triplet state sensitization |

| 1,4-Pyridyl/Aryl Translocation | Synthesis of ortho-pyridyl N-alkylated pyridones | Rhodium-catalyzed aminoarylation of diazo compounds acs.org |

Advanced Computational Prediction and Rational Design of New Reactions

The integration of computational chemistry is set to revolutionize how reactions involving this compound are discovered and optimized. Density Functional Theory (DFT) calculations and other advanced modeling techniques are becoming indispensable tools for predicting reactivity, elucidating reaction mechanisms, and designing novel chemical transformations. nih.gov

Predicting Reaction Pathways and Selectivity: Computational studies can accurately model the transition states of potential reactions, allowing researchers to predict kinetic and thermodynamic outcomes. For this compound, this means that the feasibility of novel cycloadditions, rearrangements, or radical reactions can be assessed in silico before any experimental work is undertaken. acs.org DFT calculations have already been used to understand the triplet-state energies of N-N pyridinium ylides in photoinduced cycloadditions, revealing the stepwise nature of the radical process. nih.govresearchgate.net This approach can be extended to predict the regio- and stereoselectivity of reactions involving this compound with various substrates.

Rational Catalyst and Ligand Design: While many reactions with pyridinium ylides are catalyst-free, there is a growing interest in using catalysis to control enantioselectivity and expand reaction scope. Computational modeling is crucial for the rational design of new catalysts. For instance, in related ylide chemistries, systematic computational studies on ligand backbones have led to remarkable boosts in catalytic activity, enabling reactions at parts-per-million (ppm) catalyst loadings. nih.govmatilda.science Future research could apply these principles to design chiral Lewis acid or Brønsted acid catalysts that can interact with this compound to induce asymmetry in cycloaddition reactions. acs.org

Developing Reactivity Parameters: The development of quantitative nucleophilicity and electrophilicity parameters for pyridinium ylides allows for the prediction of absolute rate constants for their reactions. acs.orgresearchgate.net By computationally determining these parameters for this compound, researchers could rapidly screen potential reaction partners and conditions, accelerating the discovery of new reactions. Deviations between predicted and experimental rate constants can also signal a change in reaction mechanism, providing deeper mechanistic insight. acs.org

| Computational Approach | Application to this compound Chemistry | Expected Outcome |

| DFT Transition State Analysis | Elucidating mechanisms of cycloadditions and rearrangements. researchgate.net | Prediction of product ratios, regio- and stereoselectivity. |

| Molecular Docking | Simulating interactions with chiral catalysts. nih.gov | Rational design of catalysts for asymmetric synthesis. |

| Calculation of Reactivity Indices | Determining nucleophilicity and electrophilicity parameters. nih.gov | Rapid screening of reaction partners and prediction of reaction rates. |

| Activation Strain Model | Understanding the origins of regioselectivity in reactions. acs.org | Deeper mechanistic insight and rational control of reaction outcomes. |

Integration with Sustainable and Continuous Flow Synthesis Methodologies

The principles of green chemistry are increasingly shaping the future of organic synthesis. nih.gov For compounds like this compound, this involves developing cleaner, safer, and more efficient synthetic routes, with a strong emphasis on continuous flow technologies. rasayanjournal.co.inijarsct.co.in

Continuous Flow Synthesis: The synthesis of pyridine (B92270) N-oxides, the precursors to N-oxy ylides, can be hazardous in traditional batch reactors. Continuous flow microreactors offer a safer, greener, and more efficient alternative. organic-chemistry.org Research has demonstrated that the N-oxidation of pyridine derivatives using a packed-bed microreactor can achieve yields of up to 99% with significantly shorter reaction times. organic-chemistry.orgresearchgate.net Such systems have shown remarkable stability, operating for over 800 hours while maintaining catalyst activity. organic-chemistry.org Applying this technology to the synthesis of 3,4-dimethylpyridine (B51791) N-oxide, the precursor to the target ylide, would enable safer scale-up and potentially higher purity. researchgate.netresearcher.life Subsequent in-line generation and reaction of the this compound ylide could minimize the handling of unstable intermediates.

Green Chemistry Approaches: Beyond flow chemistry, other green methodologies are being adopted. researchgate.net This includes the use of environmentally benign solvents (like water or ionic liquids), solvent-free reaction conditions, and the development of recyclable catalysts. rasayanjournal.co.inrsc.org For reactions involving this compound, future research will likely explore its reactivity in aqueous buffers, a possibility already demonstrated for some pyridinium ylide cycloadditions. nih.gov The use of task-specific ionic liquids as both solvent and catalyst could also provide a sustainable route to new derivatives. rsc.org

| Sustainable Method | Application in the Synthesis/Use of this compound | Key Advantages |

| Continuous Flow Microreactors | Synthesis of the 3,4-dimethylpyridine N-oxide precursor. organic-chemistry.org | Enhanced safety, improved heat/mass transfer, scalability, higher yields. |

| In-line Ylide Generation | In situ formation and immediate reaction of the ylide in a flow system. | Minimizes decomposition, avoids isolation of reactive intermediates. |

| Aqueous Reaction Media | Performing cycloaddition reactions in water or buffered solutions. nih.gov | Reduced environmental impact, potential for unique reactivity/selectivity. |

| Recyclable Catalysts | Use of solid-supported or ionic liquid-based catalysts. rsc.org | Simplified product purification, reduced waste, lower cost. |

Expansion into Materials Science Beyond Traditional Organic Synthesis

The unique electronic and photophysical properties of pyridinium ylides and their derivatives suggest that their application can extend far beyond traditional organic synthesis into the realm of materials science. The future for this compound in this area is particularly rich with possibilities.

Photoresponsive and Photochromic Materials: Pyridinium ylides have been incorporated into polymer resins, such as Merrifield resins, to create photochromic materials. rsc.orgrsc.org These materials exhibit reversible color changes upon exposure to light or changes in pH, which is attributed to an electron transfer process involving the ylide. rsc.orgresearchgate.net The specific substitution pattern of this compound could be used to tune the absorption and emission properties, leading to the development of novel molecular switches, sensors, or data storage systems. rsc.org

Covalent Organic Frameworks (COFs): A groundbreaking area of research is the incorporation of pyridinium N-oxide ylides into the structure of Covalent Organic Frameworks (COFs). rsc.orgrsc.org Recently, a COF containing pyridine N-oxide ylide moieties was shown to spontaneously undergo an intramolecular single-electron transfer to form a stable biradical COF. rsc.orgrsc.orgresearchgate.net This novel material exhibited promising catalytic activity in the dehydrogenation of nitrogen heterocycles. rsc.org Integrating this compound into a COF architecture could lead to new porous materials with tailored electronic properties, suitable for applications in catalysis, gas storage, or as advanced electronic materials. The COF structure plays a pivotal role in stabilizing the radical species, opening a new chapter in the chemistry of these ylides. rsc.orgrsc.org

Polymer Chemistry: Pyridinium ylides have also found applications in polymer chemistry, where they can be used to generate photoresists and other light-sensitive polymeric materials. researchgate.net The reactivity of this compound could be harnessed for polymer functionalization or as a key component in novel polymerization initiation systems, expanding the toolbox for creating advanced functional polymers.

| Material Application | Role of this compound | Potential Functionality |

| Photochromic Polymers | As a photoactive moiety grafted onto a polymer backbone. rsc.orgrsc.org | Molecular switches, chemical sensors, rewritable media. |

| Covalent Organic Frameworks (COFs) | As a building block for creating a stable biradical framework. rsc.orgrsc.org | Heterogeneous catalysis, porous conductive materials, energy storage. |

| Functional Polymers | As a monomer or functionalizing agent. researchgate.net | Photoresists, materials for printed circuit boards. |

Q & A

Q. Table 1. Key Parameters for Structural Refinement of Zwitterions

| Parameter | SHELX Command | Application to this compound |

|---|---|---|

| Anisotropic Displacement | ANIS | Model thermal motion in methyl groups |

| Hydrogen Bonding | AFIX 147 | Fix N-H···O geometry |

| Solvent Modeling | SWAT | Account for lattice water |

| Chirality Validation | FLACK | Refine absolute configuration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.